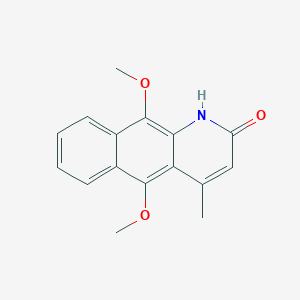
Kalasinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kalasinamide is a natural product found in Trivalvaria costata and Polyalthia suberosa with data available.
Applications De Recherche Scientifique
Biological Activities
Kalasinamide exhibits a range of biological activities that are of interest in medical research:
- Anticancer Properties : Studies have shown that this compound has cytotoxic effects against various cancer cell lines. It has demonstrated significant inhibitory activity against HepG2 (human liver cancer) and other cancer cell types, with IC50 values indicating potent efficacy .
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, making it a candidate for further investigation in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative conditions by protecting neuronal cells from damage.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells :
- Mechanism of Action :
-
Anti-inflammatory Activity :
- Another study assessed the anti-inflammatory properties of this compound using an intercellular adhesion molecule-1 (ICAM-1) assay. The compound inhibited the expression of ICAM-1, which is crucial in inflammatory responses, demonstrating potential therapeutic applications in conditions like arthritis .
Table 1: Biological Activities of this compound
| Activity Type | Cell Line/Model | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Cytotoxicity | VA-13 | 5.3 | |
| Cytotoxicity | HepG2 | 13.2 | |
| Anti-inflammatory | ICAM-1 Assay | 107 |
Table 2: Synthesis Overview
| Step No. | Reaction Type | Description |
|---|---|---|
| 1 | Starting Material | Natural extraction from Goniothalamus marcanii |
| 2 | Synthesis Method | Nine-step synthetic pathway |
| 3 | Yield | High yield reported |
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
5,10-dimethoxy-4-methyl-1H-benzo[g]quinolin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-9-8-12(18)17-14-13(9)15(19-2)10-6-4-5-7-11(10)16(14)20-3/h4-8H,1-3H3,(H,17,18) |
Clé InChI |
UAOWKPPYWUJTPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=C(C3=CC=CC=C3C(=C12)OC)OC |
SMILES canonique |
CC1=CC(=O)NC2=C(C3=CC=CC=C3C(=C12)OC)OC |
Synonymes |
1-aza-9,10-dimethoxy-4-methyl-2-oxo-1,2-dihydroanthracene kalasinamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















